molecular formula C20H24N2O4S B250095 N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

Katalognummer B250095
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: UUVRUYBKSWDNFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide, commonly known as ASP3026, is a small molecule inhibitor that targets the anaplastic lymphoma kinase (ALK) protein. The ALK protein is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrant activation of the ALK protein has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). ASP3026 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of ALK-positive cancers.

Wirkmechanismus

ASP3026 is a selective inhibitor of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. It binds to the ATP-binding pocket of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. By blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein, ASP3026 can induce apoptosis and inhibit tumor growth in N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.
Biochemical and Physiological Effects
ASP3026 has been shown to have potent antitumor activity in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. In addition to its effects on tumor growth and proliferation, ASP3026 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. ASP3026 has also been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs in response to cellular stress or damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of ASP3026 is its selectivity for the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. This allows for targeted inhibition of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide pathway without affecting other signaling pathways that may be involved in normal cellular processes. Another advantage of ASP3026 is its potency in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. However, one limitation of ASP3026 is its potential for off-target effects, which may lead to toxicity or adverse effects in non-cancerous cells.

Zukünftige Richtungen

There are several future directions for the development and application of ASP3026. One direction is the evaluation of ASP3026 in clinical trials for the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. Preliminary results from phase I and II trials have shown promising antitumor activity and tolerability of ASP3026 in patients with N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive NSCLC and ALCL. Another direction is the investigation of combination therapies that may enhance the efficacy of ASP3026. Preclinical studies have shown that ASP3026 can synergize with other targeted therapies, such as EGFR inhibitors and MEK inhibitors, to improve the antitumor activity of these agents. Finally, the development of next-generation N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors that can overcome resistance to ASP3026 and other N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is an important area of research. Resistance to N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is a major challenge in the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, and the development of novel agents that can overcome this resistance is critical for improving patient outcomes.

Synthesemethoden

The synthesis of ASP3026 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-bromo-2-isopropylphenol, which is reacted with 2-chloroacetyl chloride to form the intermediate compound 2-(2-isopropylphenoxy)acetamide. This intermediate is then reacted with N-(4-aminophenyl)sulfonyl chloride in the presence of a base to form N-{4-[(aminosulfonyl)phenyl]}-2-(2-isopropylphenoxy)acetamide. Finally, the allylamine is introduced via a coupling reaction to form the desired product, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

ASP3026 has been extensively studied in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, including NSCLC and ALCL. In vitro studies have shown that ASP3026 inhibits the growth and proliferation of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancer cells by blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. In vivo studies have demonstrated that ASP3026 can inhibit tumor growth and improve survival in mouse models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.

Eigenschaften

Molekularformel

C20H24N2O4S

Molekulargewicht

388.5 g/mol

IUPAC-Name

2-(2-propan-2-ylphenoxy)-N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H24N2O4S/c1-4-13-21-27(24,25)17-11-9-16(10-12-17)22-20(23)14-26-19-8-6-5-7-18(19)15(2)3/h4-12,15,21H,1,13-14H2,2-3H3,(H,22,23)

InChI-Schlüssel

UUVRUYBKSWDNFD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C

Kanonische SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.